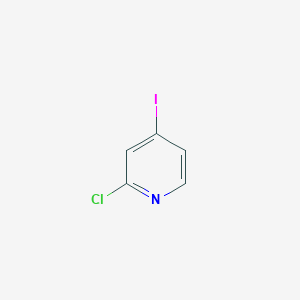

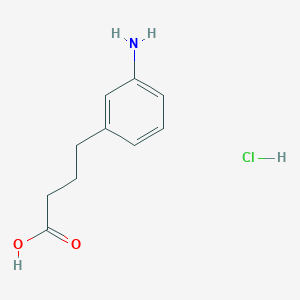

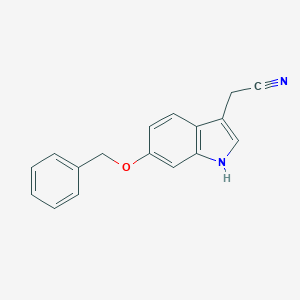

![molecular formula C16H13NO3 B015735 Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate CAS No. 101192-30-7](/img/structure/B15735.png)

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Stereoselective Synthesis : A key intermediate for the synthesis of tacamine-type indole alkaloids, including structures similar to Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, was prepared using a six-step process starting from methyl 5-(1'-hydroxyethyl)nicotinate. The final step involved catalytic hydrogenation (Lounasmaa et al., 1996).

- One-Pot Synthesis : A one-pot synthesis method was developed for ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate, involving the condensation of ethyl 2-pyridylacetate and 2,4,5-trifluorobenzoyl chloride (Ziegler et al., 1990).

Molecular Structure Analysis

- Crystal and Molecular Structure : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with structural similarities, was characterized by NMR, mass spectral analysis, and X-ray diffraction studies, revealing a triclinic crystal system and intramolecular hydrogen bonds (Achutha et al., 2017).

Chemical Reactions and Properties

- Reactivity and Derivatives Formation : Syntheses of various derivatives of Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate have been explored, demonstrating its reactivity and potential for forming structurally diverse compounds. The reactions included cyclization and nucleophilic aromatic substitution (Farquhar et al., 1984).

Physical Properties Analysis

- Crystallization and Structural Stability : The compound exhibits structural stability due to intramolecular hydrogen bonds and π-π interactions, as observed in structurally related compounds (Achutha et al., 2017).

Chemical Properties Analysis

- Functional Group Reactivity : The synthesis processes of similar compounds demonstrate the reactivity of functional groups in Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, particularly in the context of its ester and carboxylate groups, which are crucial in forming various derivatives (Lounasmaa et al., 1996; Ziegler et al., 1990).

科学研究应用

Synthesis and Chemical Properties

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate has been explored in the synthesis of various heterocyclic compounds. In a study by Farquhar et al. (1984), this compound was obtained by thermal cyclisation and used to synthesize pyrrolo[2,1,5-de]quinolizinylium salts, demonstrating its utility in creating diverse heterocyclic structures (Farquhar, Gough, Leaver, Miller, Dick, & Jessep, 1984).

Biological Activity

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate derivatives have shown potential biological activity. Ziegler et al. (1990) developed a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate and reported its in vitro biological activity (Ziegler, Moran, Fenton, & Lin, 1990).

Anticancer Properties

Ahmed et al. (2020) studied ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, derived from ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, for their anti-proliferative activity against cancer cell lines, highlighting its potential in anticancer research (Ahmed, Mohamed, Omran, & Salah, 2020).

Synthesis of Quinolizine Derivatives

Chen and Deady (1998) conducted a study on the synthesis of fused quinolizines from ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, further showcasing the compound's role in synthesizing complex organic structures (Chen & Deady, 1998).

安全和危害

未来方向

Quinoline derivatives, such as Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, have attracted the attention of researchers due to their broad range of activities and wide applications3. They are important compounds in petroleum, coal processing, wood preservation, and shale oil3. Therefore, it can be expected that research into these compounds, including Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, will continue to be a significant area of interest in the future.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

ethyl 1-oxobenzo[c]quinolizine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISZIUALHMRHMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392175 |

Source

|

| Record name | Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |

CAS RN |

101192-30-7 |

Source

|

| Record name | Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

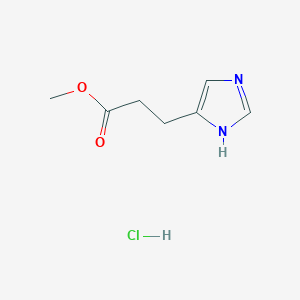

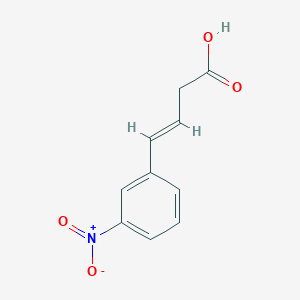

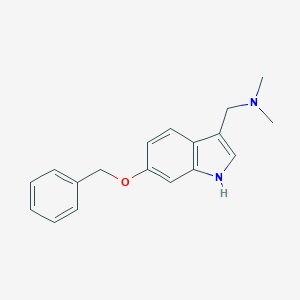

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

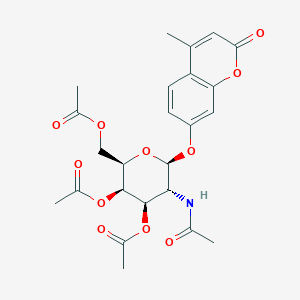

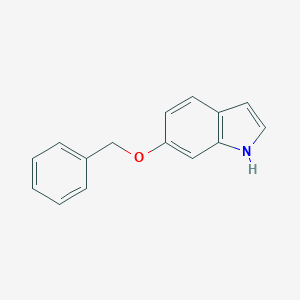

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

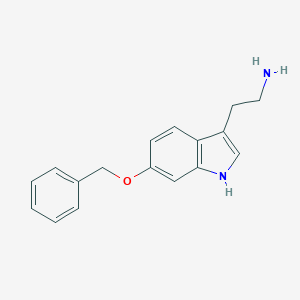

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)